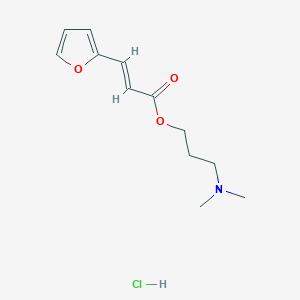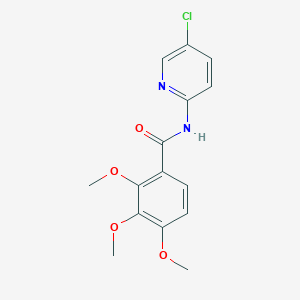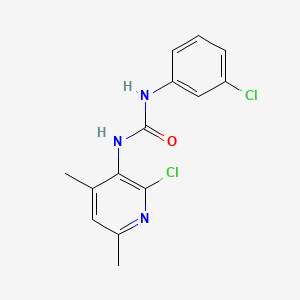![molecular formula C13H13F3N4OS2 B5437199 4-(2-thienylthio)-6-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-2-amine](/img/structure/B5437199.png)
4-(2-thienylthio)-6-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-thienylthio)-6-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-2-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is a pyrimidine-based kinase inhibitor that has shown promising results in various preclinical studies.
Mecanismo De Acción
The mechanism of action of 4-(2-thienylthio)-6-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-2-amine involves the inhibition of specific kinases such as JAK1, JAK2, and TYK2. These kinases are involved in the regulation of various signaling pathways that play a crucial role in cell growth, differentiation, and survival. The inhibition of these kinases leads to the suppression of tumor growth and inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively in various preclinical models. The compound has been shown to suppress tumor growth and reduce inflammation in various animal models. The compound has also been shown to have a favorable safety profile, with no significant toxicity observed in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(2-thienylthio)-6-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-2-amine in lab experiments include its potent kinase inhibitory activity, its favorable safety profile, and its potential therapeutic applications in various diseases. The limitations of using this compound in lab experiments include its limited solubility in aqueous solutions, which can make it challenging to administer to animal models.
Direcciones Futuras
There are several future directions for the study of 4-(2-thienylthio)-6-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-2-amine. These include further preclinical studies to evaluate its efficacy and safety in various disease models, the development of more potent analogs of the compound, and the investigation of its potential as a combination therapy with other drugs. Additionally, the development of new methods for the synthesis and administration of the compound could also enhance its potential therapeutic applications.
Conclusion
In conclusion, this compound is a promising pyrimidine-based kinase inhibitor that has shown potential therapeutic applications in various diseases. The compound acts by inhibiting specific kinases involved in cell signaling pathways, leading to the suppression of tumor growth and inflammation. Further preclinical studies are needed to evaluate the efficacy and safety of the compound in various disease models, and the development of more potent analogs and new methods for synthesis and administration could enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of 4-(2-thienylthio)-6-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-2-amine involves the reaction of 2-amino-4-(2-thienylthio)pyrimidine with 2-(trifluoromethyl)morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the resulting product is purified using standard techniques such as column chromatography.
Aplicaciones Científicas De Investigación
4-(2-thienylthio)-6-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-2-amine has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and inflammation. The compound acts as a kinase inhibitor that inhibits the activity of specific enzymes involved in cell signaling pathways. The inhibition of these enzymes leads to the suppression of tumor growth and inflammation.
Propiedades
IUPAC Name |
4-thiophen-2-ylsulfanyl-6-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4OS2/c14-13(15,16)8-7-20(3-4-21-8)9-6-10(19-12(17)18-9)23-11-2-1-5-22-11/h1-2,5-6,8H,3-4,7H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAOAQAHWHUXPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=CC(=NC(=N2)N)SC3=CC=CS3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(cyclohexylamino)carbonyl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5437124.png)
![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-N'-phenylurea](/img/structure/B5437131.png)

![3-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-4(3H)-quinazolinone](/img/structure/B5437162.png)
![N-(3-fluoro-2-methylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5437169.png)
![1-[(4-methylphenyl)sulfonyl]-N-(2,2,6,6-tetramethyl-4-piperidinyl)-4-piperidinecarboxamide](/img/structure/B5437179.png)
![5-[(3-anilino-1-piperidinyl)carbonyl]-4-phenyl-2-pyrimidinamine](/img/structure/B5437185.png)
![N-(2-ethoxyphenyl)-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B5437192.png)
![1,1,10b-trimethyl-1,5,6,10b-tetrahydro[1,3]oxazolo[4,3-a]isoquinolin-3-one](/img/structure/B5437202.png)

![2-[4-(2,3-dihydro-1-benzofuran-7-ylcarbonyl)-2-morpholinyl]-N,N-dimethylethanamine](/img/structure/B5437239.png)
![ethyl 4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-1-piperazinecarboxylate](/img/structure/B5437246.png)
![methyl 5-{3,4-bis[(methoxycarbonyl)amino]tetrahydro-2-thienyl}pentanoate](/img/structure/B5437252.png)